REACTION_CXSMILES
|
[C:1]1([C:7]2[NH:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].I[CH2:19][CH2:20][CH3:21]>O1CCCC1>[C:1]1([C:7]2[N:8]([CH2:19][CH2:20][CH3:21])[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ICCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 10 C under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10 C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 55 C for 16 hours
|
Duration
|
16 h
|
Type
|
WAIT
|
Details
|
the temperature was held at 55 C for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 22 C
|
Type
|
CUSTOM
|
Details
|
quenched slowly with 40 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Following solvent removal
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
An oil was obtained
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=C(N1CCC)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |